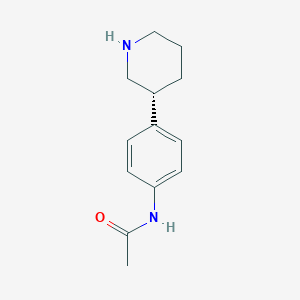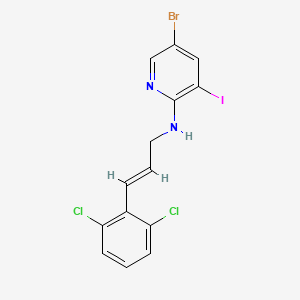
5-Bromo-N-(3-(2,6-dichlorophenyl)allyl)-3-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine is a complex organic compound that features a pyridine ring substituted with bromine, iodine, and a propenyl group attached to a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the pyridine ring through electrophilic substitution reactions.
Final Assembly: The dichlorophenyl moiety is attached through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to dehalogenated or hydrogenated derivatives.
Scientific Research Applications
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridine: Similar in structure but lacks the propenyl and dichlorophenyl groups.
3-Iodo-2-pyridinamine: Lacks the bromine and propenyl groups.
N-[(E)-3-(2,6-Dichlorophenyl)-2-propenyl]-2-pyridinamine: Lacks the bromine and iodine atoms.
Uniqueness
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine is unique due to the combination of its substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrCl2IN2 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
5-bromo-N-[(E)-3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine |
InChI |
InChI=1S/C14H10BrCl2IN2/c15-9-7-13(18)14(20-8-9)19-6-2-3-10-11(16)4-1-5-12(10)17/h1-5,7-8H,6H2,(H,19,20)/b3-2+ |
InChI Key |
XIEBZLOZRSDTSX-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/CNC2=C(C=C(C=N2)Br)I)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CCNC2=C(C=C(C=N2)Br)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
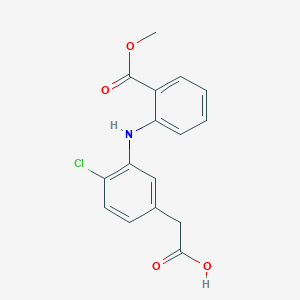
![D-[2-2H]glucose](/img/structure/B13722136.png)
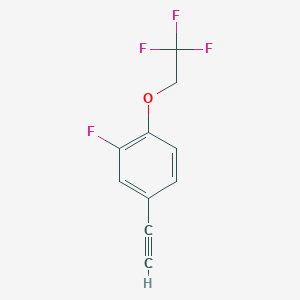
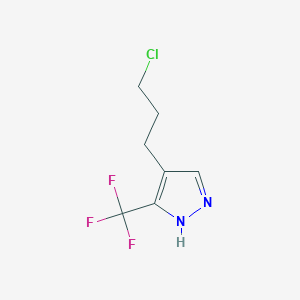
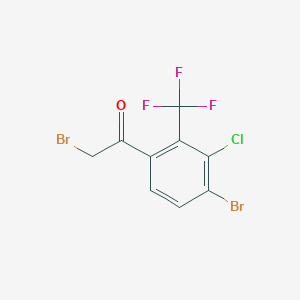
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
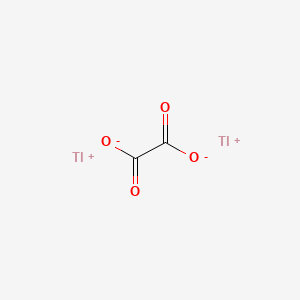


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)

